2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide
Description
2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide is a synthetic small molecule characterized by a naphthamide core substituted with an ethoxy group at the 2-position and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene bridge. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-14-9-8-12-6-4-5-7-13(12)16(14)17(21)18-10-15-19-11(2)20-23-15/h4-9H,3,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXIYQRSUOXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthamide Core: The naphthamide core can be synthesized by reacting 2-ethoxynaphthalene with an appropriate amine under acidic or basic conditions to form the corresponding naphthamide.
Introduction of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced by reacting the naphthamide intermediate with a suitable nitrile oxide precursor under cyclization conditions.
Final Coupling Reaction: The final step involves coupling the 1,2,4-oxadiazole-containing intermediate with a methylating agent to introduce the 3-methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized naphthamide derivatives.
Reduction: Reduced naphthamide derivatives.
Substitution: Substituted naphthamide derivatives with various functional groups.
Scientific Research Applications
2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The 1,2,4-oxadiazole moiety is known to interact with biological macromolecules, which can lead to various biological effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Triazole vs. Oxadiazole Derivatives :
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) replace the oxadiazole ring with a triazole. The triazole’s additional nitrogen atom increases hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability compared to oxadiazoles. IR data for triazole derivatives show strong C=O stretches (~1671 cm⁻¹) and NH vibrations (~3262 cm⁻¹), similar to oxadiazole-containing compounds, suggesting comparable amide bond rigidity .- Thienyl and Isoxazole Derivatives: Compounds like 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (20) and N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (55) feature sulfur-containing heterocycles. For example, thienyl groups may enhance π-π stacking interactions, whereas oxadiazoles prioritize dipole-dipole interactions.
Substituent Effects
Nitro vs. Ethoxy Groups :
Nitro-substituted analogs (e.g., 6b , 6c ) exhibit strong electron-withdrawing effects, as evidenced by NMR shifts (e.g., δ 8.61 ppm for aromatic protons in 6c ). In contrast, the ethoxy group in the target compound is electron-donating, which could reduce electrophilicity and improve metabolic stability.Methylene Linkers :
The methylene bridge in the target compound (-CH₂-) contrasts with sulfur-containing linkers (e.g., -S-CH₂- in 2-((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide ). Sulfur linkages may increase solubility via polarizability but risk oxidative instability compared to ether or methylene bridges.
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